molecular formula C27H43NO8 B044253 Colforsin daropate CAS No. 113462-26-3

Colforsin daropate

Cat. No. B044253
M. Wt: 509.6 g/mol
InChI Key: RSOZZQTUMVBTMR-XGUNBQNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Colforsin daropate, also known as NKH477, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is derived from the roots of the Coleus forskohlii plant and is known for its ability to activate the enzyme adenylate cyclase, which plays a crucial role in the regulation of various physiological processes in the body.

Scientific Research Applications

Pharmacokinetics in Cardiac Surgery

Colforsin daropate, a water-soluble forskolin derivative, is utilized for its positive inotropic and vasodilatory effects, particularly in the treatment of ventricular dysfunction. Research on patients undergoing coronary artery bypass grafting has explored its pharmacokinetics, revealing the need for specific dosage adjustments to maintain effective plasma concentration after cardiopulmonary bypass (Kikura, Morita, & Sato, 2004).

Anti-inflammatory Effects

A study on coronary artery bypass grafting patients showed that colforsin daropate hydrochloride significantly reduced levels of pro-inflammatory cytokines like interleukin 1beta, interleukin 6, and interleukin 8 after cardiopulmonary bypass. This indicates its potential as a therapeutic strategy for systemic inflammatory response associated with cardiopulmonary bypass (Hayashida et al., 2001).

Comparison with Other Cardiovascular Drugs

Research comparing colforsin daropate with other cardiovascular drugs such as isoproterenol, dopamine, and dobutamine has demonstrated its unique effectiveness. Colforsin daropate's ability to directly stimulate adenylate cyclase and its potent coronary vasodilator action make it a favorable option in the treatment of severe heart failure (Yoneyama et al., 2002).

Treatment of Acute Heart Failure

Colforsin daropate hydrochloride has been noted for its positive inotropic and vasodilator effects without causing hypotension, making it a novel drug for treating acute heart failure post open-heart surgery (Hibino et al., 2001).

Impact on Respiratory Function

Colforsin daropate has been shown to improve contractility in fatigued canine diaphragm, suggesting potential benefits for respiratory failure conditions (Fujii, Hoshi, & Toyooka, 2001).

Influence on Artery Grafts

A study evaluating its effect on blood flow in internal mammary artery grafts during coronary artery bypass grafting found that colforsin daropate significantly increased blood flow, suggesting its use in perioperative management (Hayashida et al., 2002).

Use in Treating Cerebral Vasospasm

Colforsin daropate hydrochloride has been used successfully in treating symptomatic vasospasms after aneurysmal subarachnoid hemorrhage, indicating its potential as a therapeutic tool for cerebral vasospasm (Suzuki et al., 2005).

Alleviation of Septic Lung Inflammation

Research indicates that colforsin daropate can alleviate septic lung inflammation and apoptosis, highlighting its potential in treating septic acute lung injury and mortality (Oishi et al., 2012).

Bronchorelaxant Effects

Intravenous colforsin daropate has been found to prevent thiamylal-fentanyl-induced bronchoconstriction, suggesting its efficacy as a bronchodilator in clinical settings (Wajima et al., 2002).

Effect on Cerebral Blood Flow

A study evaluating the impact of colforsin daropate on cerebral blood flow during cardiac surgery under cardiopulmonary bypass found no significant changes, indicating its safety in terms of cerebral blood flow management (Goto et al., 2004).

properties

CAS RN

113462-26-3

Product Name

Colforsin daropate

Molecular Formula

C27H43NO8

Molecular Weight

509.6 g/mol

IUPAC Name

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-(dimethylamino)propanoate

InChI

InChI=1S/C27H43NO8/c1-10-24(5)15-18(31)27(33)25(6)17(30)11-13-23(3,4)21(25)20(35-19(32)12-14-28(8)9)22(34-16(2)29)26(27,7)36-24/h10,17,20-22,30,33H,1,11-15H2,2-9H3/t17-,20-,21-,22-,24-,25-,26+,27-/m0/s1

InChI Key

RSOZZQTUMVBTMR-XGUNBQNXSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)CCN(C)C

SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C

Other CAS RN

113462-26-3

synonyms

colforsin daropate
colforsin daropate hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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